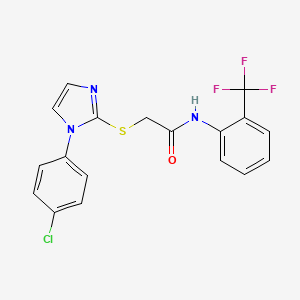

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative. Its core structure includes:

- A 1-(4-chlorophenyl)-1H-imidazole moiety linked via a thioether (-S-) group to an acetamide backbone.

- The acetamide nitrogen is substituted with a 2-(trifluoromethyl)phenyl group.

The thioether linkage may enhance metabolic stability compared to ether analogs, while the trifluoromethyl group likely improves membrane permeability .

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMJKOBGTQBWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that features a complex structure characterized by an imidazole ring, a thioether linkage, and distinct aromatic groups. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry applications. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The unique features of the compound include:

- Imidazole Ring : Known for its role in various biological systems and as a pharmacophore in drug design.

- Thioether Linkage : Often enhances the lipophilicity and bioavailability of compounds.

- Trifluoromethyl Group : Increases metabolic stability and alters electronic properties, which can enhance biological activity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit key enzymes involved in cancer progression. Notably, similar compounds have shown to inhibit Raf kinase activity, which is crucial in several cancer signaling pathways.

Case Studies :

- Inhibition of Raf Kinase : Studies have demonstrated that imidazole derivatives can effectively inhibit Raf kinase, leading to reduced proliferation of cancer cells.

- Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in terms of cytotoxic effects.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Example A | 10.5 | A549 (Lung) |

| Example B | 15.3 | MCF-7 (Breast) |

Antimicrobial Activity

Compounds containing thioether functionalities are known for their antimicrobial properties. The presence of the imidazole ring may further enhance this activity through various mechanisms including disruption of microbial cell membranes.

Research Findings :

- Antibacterial Tests : The compound has been evaluated against a range of bacterial strains, demonstrating moderate to strong inhibitory effects.

- Antifungal Activity : Similar imidazole-thioether compounds have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

Research into the anti-inflammatory potential of imidazole derivatives indicates that they can modulate inflammatory pathways. The thioether group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide may involve several mechanisms:

- Enzyme Inhibition : Inhibits enzymes critical for tumor growth and microbial survival.

- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Modulation : Alters ROS levels, which can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Key Observations:

Chlorophenyl vs. Dichlorophenyl Substitution :

- The target compound’s para-chlorophenyl group (on imidazole) contrasts with ortho-dichlorophenyl substituents in analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Ortho-substitution induces steric strain, leading to twisted dihedral angles (79.7°) between aromatic rings, which may reduce planarity and affect binding to flat enzymatic pockets .

Trifluoromethyl vs. Halogen/Methoxy Groups :

- The 2-(trifluoromethyl)phenyl group in the target compound offers higher lipophilicity (logP) and metabolic resistance compared to the 2-fluorophenyl (Compound 9) or methoxyphenyl groups. The trifluoromethyl group is a common bioisostere for chlorides but with enhanced electronegativity and steric bulk .

Thioether vs. For example, Compound 9 () uses a thioether linkage, synthesized via nucleophilic substitution under mild conditions .

Crystallographic and Conformational Differences

- Twisted Dihedral Angles: In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, stabilized by N–H⋯N hydrogen bonds (R²²(8) motif).

- Polymorphism : The compound in (2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibits three distinct conformers in its asymmetric unit, with dihedral angles ranging from 54.8° to 77.5°. Such polymorphism is absent in the target compound’s reported analogs but highlights the impact of substituent positioning on crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step reactions starting with imidazole ring formation via cyclization of thiourea derivatives or condensation of aldehydes with ammonium acetate. Key steps include:

- Thioether linkage formation : Reacting 2-mercaptoimidazole intermediates with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Amidation : Coupling the thioether intermediate with 2-(trifluoromethyl)phenylamine using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical workflow :

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ group at δ 120–125 ppm in ¹³C) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~471.93) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; retention time comparison with standards .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Screening strategies :

- Enzyme inhibition assays : Test against kinases or proteases due to imidazole-thioacetamide motifs (e.g., COX-1/2 inhibition via fluorometric assays) .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to identify IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

- Structure-activity relationship (SAR) approaches :

- Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and binding affinity .

- Bioisosteric replacement : Substitute the trifluoromethyl group with a methoxy or cyano group to improve metabolic stability .

- Prodrug design : Introduce ester linkages at the acetamide moiety for controlled release .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Troubleshooting framework :

- Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .

- Computational validation : Molecular docking (AutoDock Vina) to compare binding poses with structurally similar active compounds (e.g., imidazole-based kinase inhibitors) .

Q. What strategies optimize reaction yields during large-scale synthesis?

- Process chemistry considerations :

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions and improve scalability .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .

- DoE (Design of Experiments) : Apply factorial design to variables like temperature (60–100°C), stoichiometry (1:1.2 ratio), and reaction time (12–24 hr) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Mechanistic studies :

- Cellular pathway analysis : RNA-seq or phosphoproteomics to identify deregulated pathways post-treatment .

- Target engagement assays : Cellular thermal shift assay (CETSA) to confirm direct binding to suspected targets (e.g., HSP90 or EGFR) .

- In vivo models : Xenograft studies in mice to correlate pharmacokinetics (AUC, Cmax) with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.